molecular formula C12H8N2O2S B2682915 N-(benzo[d]thiazol-5-yl)furan-2-carboxamide CAS No. 941966-26-3

N-(benzo[d]thiazol-5-yl)furan-2-carboxamide

Cat. No. B2682915
CAS RN: 941966-26-3
M. Wt: 244.27
InChI Key: KVXBIXMPTSXYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d]thiazol-5-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole-based compounds involves various synthetic pathways. For instance, one method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “N-(benzo[d]thiazol-5-yl)furan-2-carboxamide” has been investigated using techniques such as IR, 1H NMR, and 13C NMR spectroscopy, as well as single-crystal X-ray diffraction (XRD). The compound crystallizes in the monoclinic space group P21/n and the asymmetric unit contains two symmetrically independent molecules .

Scientific Research Applications

Anti-Tubercular Applications

Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)furan-2-carboxamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis . The inhibitory concentrations of these newly synthesized molecules were found to be better than standard reference drugs .

Anti-Inflammatory Applications

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives, which are similar to N-(benzo[d]thiazol-5-yl)furan-2-carboxamide, have been synthesized and evaluated for their anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring showed the highest IC50 values for COX-1 inhibition .

Antifungal Applications

N-(benzodthiazol-2-yl)furan-2-carboxamide has been synthesized and tested for its antifungal activity against five plant pathogenic fungi . This compound could potentially be used in the treatment of plant diseases caused by these fungi .

Anti-Rheumatic Applications

Benzothiazole derivatives are often used in the treatment of rheumatic conditions . Although the specific application of N-(benzo[d]thiazol-5-yl)furan-2-carboxamide in this context is not mentioned, it is possible that it may have similar properties.

Antiviral Applications

Benzothiazole derivatives have been extensively studied for their potential as antiviral agents . They have been identified as inhibitors of viral protease and RNA-dependent RNA polymerase .

Anticancer Applications

Benzothiazole derivatives have been investigated for their potential as anticancer agents . They have shown increasing interest as anticancer, fungicidal, antimicrobial, antitubercular, or anti-inflammatory agents .

Antibacterial Applications

Benzothiazole derivatives have shown promising antibacterial activity . They have been found to inhibit several bacterial enzymes, making them potential candidates for the development of novel antibiotics .

Applications in Cancer Treatment

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives have been synthesized and evaluated for their potential in cancer treatment .

Future Directions

Thiazole derivatives, including “N-(benzo[d]thiazol-5-yl)furan-2-carboxamide”, have a wide range of biological activities and potential therapeutic applications. Future research could focus on further exploring these activities, developing new thiazole-based compounds, and investigating their potential uses in medicine .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-12(10-2-1-5-16-10)14-8-3-4-11-9(6-8)13-7-17-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXBIXMPTSXYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.